molecular formula C24H26N2O4 B11075475 2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

Cat. No.: B11075475
M. Wt: 406.5 g/mol
InChI Key: GMXQXSULXZVLQV-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of quinolinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-pyridinecarboxaldehyde, and dimethylamine. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction proceeds through a series of condensation and cyclization steps to form the final quinolinedione structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinolinedione to its corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its quinolinedione structure allows it to participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline
  • 7,7-Dimethyl-1-(4-pyridyl)-2,3-dihydroquinolin-4(1H)-one
  • 2-(3,4-Dimethoxyphenyl)-7,7-dimethyl-1-(4-pyridyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE stands out due to its unique combination of functional groups and structural features. The presence of both dimethoxyphenyl and pyridyl groups, along with the quinolinedione core, imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-pyridin-4-yl-2,3,6,8-tetrahydroquinoline-4,5-dione

InChI

InChI=1S/C24H26N2O4/c1-24(2)13-18-23(20(28)14-24)19(27)12-17(26(18)16-7-9-25-10-8-16)15-5-6-21(29-3)22(11-15)30-4/h5-11,17H,12-14H2,1-4H3

InChI Key

GMXQXSULXZVLQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)CC(N2C3=CC=NC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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